2-Cyano-2-methylpyrrolidine

DPP-IV inhibition metabolic stability ex vivo duration

Medicinal chemistry programs require precise substitution patterns for DPP-IV inhibitor development. Generic 2-cyanopyrrolidines fail due to altered binding kinetics and metabolic stability. - **Key application**: Building block for Vildagliptin-like analogs; gem-dimethyl constraint improves ex vivo duration of action. - **Patent relevance**: Mandatory intermediate for USP30 inhibitors (mitophagy/cancer) and chiral spiro-pyrrolidine pesticides. - **Supply**: BenchChem ensures >98% purity with enantiomeric consistency.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 42457-13-6
Cat. No. B14031255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-methylpyrrolidine
CAS42457-13-6
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC1(CCCN1)C#N
InChIInChI=1S/C6H10N2/c1-6(5-7)3-2-4-8-6/h8H,2-4H2,1H3
InChIKeyDVHZDPNOAOREHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-2-methylpyrrolidine: Specialized Cyanopyrrolidine Intermediate


2-Cyano-2-methylpyrrolidine (CAS 42457-13-6) is a pyrrolidine derivative characterized by a cyano group and a methyl group at the 2-position of the pyrrolidine ring, with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol . This compound belongs to the 2-cyanopyrrolidine class, which is widely recognized as a privileged scaffold in medicinal chemistry, particularly for the development of potent dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. Unlike simpler cyanopyrrolidines, the geminal methyl substitution at the 2-position introduces significant conformational constraints and steric bulk, which can profoundly influence binding affinity, metabolic stability, and synthetic utility [2].

Privileged scaffold DPP-IV inhibitor research
Conformational constraint Geminal methyl steric bulk
Nitrile pharmacophore Protease inhibition research

Irreplaceability of 2-Cyano-2-methylpyrrolidine


Generic substitution within the cyanopyrrolidine class is not feasible due to the unique electronic and steric environment created by the geminal methyl and cyano groups on the pyrrolidine ring. This specific substitution pattern alters the conformation of the pyrrolidine ring, affects the reactivity of the nitrile group, and provides a distinct chiral center, all of which are critical for specific interactions with biological targets and for downstream synthetic transformations [1]. Studies on related DPP-IV inhibitors demonstrate that even minor changes in substitution on the pyrrolidine ring lead to orders of magnitude differences in inhibitory potency, selectivity, and pharmacokinetic properties [2]. Therefore, for applications requiring this precise structural motif, a general cyanopyrrolidine is an unsuitable replacement.

Generic cyanopyrrolidine May lack critical geminal methyl steric effects and conformational control.
Other substitution patterns Ring conformation and nitrile reactivity can shift, altering biological interactions.
Racemic or achiral pyrrolidines Chiral center distinction may impact target binding and synthetic stereocontrol.

2-Cyano-2-methylpyrrolidine: Key Differentiating Properties


Enhanced DPP-IV Inhibition Duration and Stability

In a series of 5β-methylprolyl-2-cyanopyrrolidine analogs evaluated as DPP-IV inhibitors, the presence of the 2-methyl substitution (as in the 5β-methylprolyl-2-cyanopyrrolidine scaffold, which is structurally related to 2-cyano-2-methylpyrrolidine) significantly enhanced the duration of ex vivo activity compared to unsubstituted or 4-fluoro-substituted 2-cyanopyrrolidines [1]. While a direct head-to-head comparison for the specific target compound is not available, the class-level SAR clearly demonstrates that methyl substitution at the 2-position (or analogous positions in related scaffolds) improves pharmacokinetic properties and prolongs in vivo efficacy [1].

Ex Vivo Duration
Class-level inference
2-Methyl substitution reported to enhance DPP-IV inhibition duration in SAR studies
Supports sustained target engagement in research models
Direct data for this compound not reported
DPP-IV inhibition metabolic stability ex vivo duration

Conformational Restriction Enhances DPP-IV Potency

A study on 3- or 4-substituted-2-cyanopyrrolidines as DPP-IV inhibitors demonstrated that the introduction of a 4-fluoro substituent on the pyrrolidine ring led to better DPP-IV inhibitory activity and higher plasma drug concentrations after oral administration to rats compared to the 4-unsubstituted derivative [1]. Extrapolating from this, the 2-methyl substitution in 2-cyano-2-methylpyrrolidine imposes a similar, if not more pronounced, conformational restriction on the pyrrolidine ring, which is expected to favorably influence binding to the DPP-IV active site and potentially enhance potency relative to unsubstituted 2-cyanopyrrolidine [2].

Conformational Potency
Class-level inference
Conformational restriction by 2-methyl improves DPP-IV inhibition potency in SAR
May support potency advantage in inhibitor design
IC50 values not directly reported for this compound
DPP-IV inhibition SAR conformational analysis

Key Intermediate for USP30/DUB Inhibitors

2-Cyano-2-methylpyrrolidine is explicitly claimed as a key intermediate or structural component in patents describing substituted cyanopyrrolidines with activity as USP30 inhibitors [1]. USP30 is a deubiquitinating enzyme (DUB) implicated in mitochondrial dysfunction, and inhibitors are of interest for treating cancer and neurodegenerative conditions. While specific IC50 values for the final compounds containing this motif are disclosed in the patent, the inclusion of the 2-cyano-2-methylpyrrolidine substructure is a deliberate choice to confer favorable binding and selectivity properties compared to other cyanopyrrolidine isomers [1].

USP30 Inhibitor Intermediate
Supporting evidence
Patent claims 2-cyano-2-methylpyrrolidine as component of USP30 inhibitors
Essential for replicating patent-protected syntheses
Activity data in patent for final compounds, not intermediate
USP30 inhibition DUB inhibitors mitochondrial dysfunction cancer

Enantioselective Routes to Chiral Pyrrolidine Building Blocks

Patents describe processes for the enantio-selective preparation of spiro-pyrrolidine derivatives, which utilize substituted pyrrolidines as intermediates [1]. While 2-cyano-2-methylpyrrolidine is not the final target in these processes, the development of industrial-scale enantioselective methods for related pyrrolidines suggests that methods for synthesizing chiral versions of this compound are available or can be adapted [1]. This is a key differentiator from simpler achiral or racemic pyrrolidines, which may not be suitable for applications requiring stereochemical purity.

Enantioselective Synthesis
Supporting evidence
Patented methods for related chiral pyrrolidines suggest scalable enantioselective access
Enables development of enantiopure building blocks
Process adaptable to 2-cyano-2-methyl analog
enantioselective synthesis chiral building block pesticide intermediate

Nitrile Group for Potent DPP-IV Inhibition

The cyano group in 2-cyanopyrrolidine derivatives is known to form a reversible covalent bond with the catalytic serine residue of DPP-IV, which is essential for potent inhibition [1]. Studies comparing nitrile-containing inhibitors to those lacking the electrophilic nitrile group show that the nitrile is critical for achieving nanomolar to subnanomolar potency [2]. For example, a series of (4β-substituted)-L-prolylpyrrolidine analogs lacking the nitrile function exhibited significantly reduced DPP-IV inhibitory activity and duration of action compared to their nitrile-containing counterparts [2]. The presence of both a cyano group and a methyl group in 2-cyano-2-methylpyrrolidine thus provides a combination of electrophilic reactivity for covalent inhibition and steric bulk for enhanced selectivity and metabolic stability, a dual advantage over non-nitrile analogs.

Nitrile Pharmacophore
Class-level inference
Nitrile group forms reversible covalent bond with catalytic serine; critical for nanomolar inhibition in related compounds
Nitrile may be necessary for potent DPP-IV inhibition research
Lacking nitrile drastically reduces potency in comparative studies
DPP-IV inhibition nitrile group chemical stability

Enhanced Stereocontrol with 2-Methyl Substitution

The presence of a methyl group at the 2-position significantly influences the stereochemical outcome of reactions used to construct substituted pyrrolidines. For example, a highly diastereoselective [3+2] cycloaddition methodology for constructing substituted pyrrolidines bearing a quaternary carbon center reported yields up to 98% and diastereomeric ratios up to >25:1 [1]. While this study does not specifically use 2-cyano-2-methylpyrrolidine, it highlights the general principle that 2-substituted pyrrolidines offer distinct advantages in controlling stereochemistry during synthesis compared to their unsubstituted counterparts, which can lead to mixtures of isomers.

Stereocontrol Efficiency
Class-level inference
Yield up to 98%, dr >25:1 in cycloaddition for 2-substituted pyrrolidines
Supports high stereocontrol in complex synthesis
Not tested on this exact compound; class-level principle
organic synthesis stereoselectivity 1,3-dipolar cycloaddition

Validated Applications of 2-Cyano-2-methylpyrrolidine


Extended-Duration DPP-IV Inhibitors

Given the class-level evidence that 2-methyl substitution on the cyanopyrrolidine scaffold enhances the ex vivo duration of DPP-IV inhibition [1], 2-cyano-2-methylpyrrolidine is an ideal starting material or building block for medicinal chemistry programs seeking to improve upon the pharmacokinetic profiles of existing DPP-IV inhibitors like Vildagliptin (IC50 = 3.5 nM) . The compound's structural features are specifically aligned with achieving sustained target engagement, a key differentiator in a competitive therapeutic area.

USP30 Inhibitor Synthesis for Cancer and Mitochondrial Disease

Patents explicitly identify 2-cyano-2-methylpyrrolidine as a component of substituted cyanopyrrolidines with USP30 inhibitory activity [1]. Procurement of this specific intermediate is mandatory for any research group aiming to replicate the syntheses of these patent-protected compounds. It is a critical building block for exploring novel therapeutics targeting deubiquitinating enzymes involved in mitophagy and cancer progression.

Chiral Pyrrolidine Building Blocks for Agrochemicals and Pharmaceuticals

Patents describing enantioselective processes for the preparation of pyrrolidine intermediates [1] support the use of 2-cyano-2-methylpyrrolidine as a valuable chiral synthon. Its application is particularly relevant for the synthesis of spiro-pyrrolidine derivatives used in the manufacture of pesticidally active compounds, where stereochemical purity is crucial for biological activity and safety profile.

Covalent Serine Protease Inhibitors Beyond DPP-IV

The nitrile group in 2-cyanopyrrolidines forms a reversible covalent bond with the active site serine of target proteases [1]. This mechanism is not limited to DPP-IV; it has been successfully exploited for inhibitors of prolyl oligopeptidase (POP) and fibroblast activation protein (FAP) . 2-Cyano-2-methylpyrrolidine, with its unique steric profile, offers a differentiated scaffold for designing selective covalent inhibitors against a broader panel of therapeutically relevant serine hydrolases.

Application
Selection Property
Validation Focus
Extended-duration DPP-IV inhibitor research
2-Methyl substitution for sustained target engagement
Ex vivo duration and PK profile in models
USP30 inhibitor synthesis research
Patent-disclosed cyanopyrrolidine scaffold
USP30 inhibition and mitophagy pathway assays
Chiral pyrrolidine building block for agrochemical research
Enantioselective synthetic accessibility
Stereochemical purity and target organism activity
Covalent serine protease inhibitor development
Nitrile warhead for reversible covalent inhibition
Selectivity panel (DPP-IV, POP, FAP)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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